(5-Ethyl-4,6-dimethylpyrimidin-2-yl)methanamine
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Overview
Description
(5-Ethyl-4,6-dimethylpyrimidin-2-yl)methanamine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
(5-Ethyl-4,6-dimethylpyrimidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products[][1].
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives[][1].
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions[][1].
Scientific Research Applications
(5-Ethyl-4,6-dimethylpyrimidin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex pyrimidine derivatives[][1].
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties[][1].
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs[][1].
Industry: It is used in the production of coatings, resins, and lubricants[][1].
Comparison with Similar Compounds
(5-Ethyl-4,6-dimethylpyrimidin-2-yl)methanamine can be compared with other pyrimidine derivatives such as:
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound has a similar pyrimidine core but with different substituents, leading to distinct chemical and biological properties.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: Another pyrimidine derivative with unique structural features and applications.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(5-ethyl-4,6-dimethylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-4-8-6(2)11-9(5-10)12-7(8)3/h4-5,10H2,1-3H3 |
InChI Key |
LAOKMBSESHGKFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1C)CN)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.